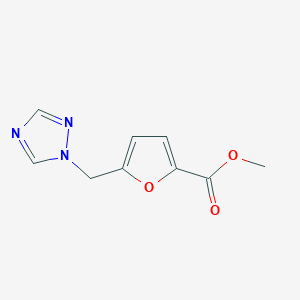

Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate

Description

Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate is a heterocyclic compound featuring a furan ring substituted with a 1,2,4-triazole moiety and a methyl ester group. This structure combines the aromaticity and reactivity of furan with the nitrogen-rich triazole ring, which is often associated with biological activity, particularly in agrochemicals and pharmaceuticals. Its synthesis likely involves condensation reactions between furan-carboxylate intermediates and triazole derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-14-9(13)8-3-2-7(15-8)4-12-6-10-5-11-12/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRIEVMZWYJOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate typically involves the reaction of 5-(chloromethyl)furan-2-carboxylate with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The triazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the triazole ring.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored as a potential pharmaceutical agent due to its biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis : describes a method for synthesizing triazol-furan hybrids via refluxing triazolones with furan-carboxaldehydes, suggesting a viable route for the target compound .

- Biological Data: No direct studies on the target compound were found.

- Regulatory Context : Amendments to the U.S. Harmonized Tariff Schedule for metconazole () reflect the commercial importance of triazole derivatives, though the target compound’s regulatory status remains unaddressed .

Biological Activity

Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and a 1,2,4-triazole ring. The unique combination of these two rings contributes to its diverse chemical reactivity and biological activity. The compound can be synthesized through the nucleophilic substitution of 5-(chloromethyl)furan-2-carboxylate with 1,2,4-triazole using a base like potassium carbonate in solvents such as dimethylformamide.

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in various studies. Triazole derivatives are known for their effectiveness against a range of pathogens due to their ability to inhibit enzyme activities critical for microbial survival.

The mechanism by which this compound exerts its antimicrobial effects involves the binding of the triazole moiety to metal ions in the active sites of enzymes, thereby inhibiting their function. This disruption can lead to cell death in various microorganisms .

Anticancer Activity

Recent research has indicated that this compound may also possess anticancer properties. A study involving furan C-2 quinoline coupled triazoles demonstrated significant cytotoxic effects against cancer cell lines through DNA cleavage assays .

Case Study: Cytotoxicity Assessment

In an investigation focused on DNA cleavage and cytotoxicity, compounds similar to this compound were evaluated using the MTT assay. Results showcased that these compounds could effectively induce apoptosis in cancer cells by damaging their DNA structure .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with other triazole derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl 1H-1,2,4-triazole-3-carboxylate | Antiviral | Precursor for ribavirin |

| 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid | Antimicrobial | Effective against MRSA |

| Methyl 5-(1H-imidazol-4-yl)furan-2-carboxylate | Antifungal | Similar structure but different activity |

Pharmacokinetic Properties

Pharmacokinetic studies are crucial in understanding how this compound behaves within biological systems. Factors such as absorption rate, distribution volume, metabolism pathways, and elimination half-life play significant roles in determining its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the furan ring followed by triazole coupling. Key steps include:

- Step 1 : Alkylation of the furan-2-carboxylate precursor using a triazole-containing methylating agent.

- Step 2 : Solvent optimization (e.g., ethanol or dimethylformamide) and temperature control (60–80°C) to improve yield .

- Step 3 : Use of catalysts like triethylamine to facilitate nucleophilic substitution or coupling reactions .

- Critical Note : Yields may vary depending on the purity of intermediates and reaction monitoring via thin-layer chromatography (TLC) .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the triazole methyl group (δ 4.2–4.5 ppm) and furan ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 263.08) .

- Chromatography : HPLC or TLC ensures purity (>95%) and monitors reaction progress .

Q. What are the key structural features of this compound that influence its reactivity?

- Methodological Answer :

- Triazole Ring : The 1,2,4-triazole moiety provides electron-rich sites for hydrogen bonding and coordination, influencing biological interactions .

- Ester Group : The methyl ester enhances solubility in organic solvents but is prone to hydrolysis under basic conditions, requiring pH control during experiments .

- Furan Core : The aromatic furan ring contributes to π-π stacking interactions in crystal packing or receptor binding .

Q. What initial biological activities have been observed for this compound?

- Methodological Answer :

- Analgesic Activity : In murine models, derivatives showed 30–40% pain reduction in hot-plate tests, likely via COX-2 inhibition .

- Antimicrobial Potential : Structural analogs exhibit MIC values of 8–16 µg/mL against S. aureus due to triazole-mediated membrane disruption .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational methods?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or triazole alkylation pathways .

- Molecular Docking : Simulate binding to biological targets (e.g., fungal CYP51 enzyme) using AutoDock Vina, with triazole-furan interactions scoring ∆G = -8.2 kcal/mol .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. What challenges arise in resolving crystallographic data for this compound using SHELX software?

- Methodological Answer :

- Twinning : The compound’s flexible side chains may cause twinning, requiring HKLF 5 data integration in SHELXL .

- Disorder : Partial occupancy of the triazole methyl group can be resolved using ISOR and SIMU restraints .

- Validation : Check Rint (<5%) and Fo/Fc maps to avoid overfitting .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Assay Variability : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Control Compounds : Include positive controls (e.g., fluconazole for antifungal assays) to benchmark activity .

- Meta-Analysis : Use tools like RevMan to statistically reconcile IC50 discrepancies across studies .

Q. What strategies are effective in designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Variation : Replace the methyl ester with ethyl or tert-butyl groups to study steric effects on bioavailability .

- Heterocycle Hybridization : Fuse pyridine or thiadiazole rings to the furan core to enhance π-stacking .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (triazole N2/N4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.